molecular formula C11H11F3O2 B2509489 (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 1415923-66-8

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B2509489
CAS No.: 1415923-66-8
M. Wt: 232.202
InChI Key: UVYGEBYOPXXJMX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, oxalyl chloride is used to convert 3,3,3-trifluoro-2,2-dimethyl propanoic acid to the corresponding chloride. This chloride is then transformed into an intermediate called 4H-pyran-4-one through the synthesis of (E)-4-methoxybut-3-en-2-one using LiHMDS at low temperature, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular structure of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid consists of a trifluoromethyl (CF~3~) group attached to a phenyl ring, which is further connected to a propanoic acid moiety. The stereochemistry is specified as (2S) .

Future Directions

: Processes | Free Full-Text | FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years : CAS#:94022-99-8 | 3-[2-(Trifluoromethyl)phenyl]propanoic acid - 化源网 : 585-50-2 | CAS数据库 - ChemicalBook

Properties

IUPAC Name

(2S)-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(10(15)16)5-8-3-2-4-9(6-8)11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYGEBYOPXXJMX-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.